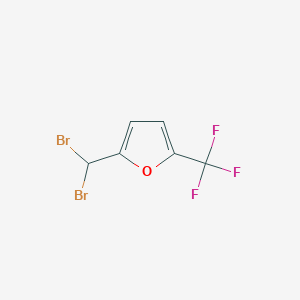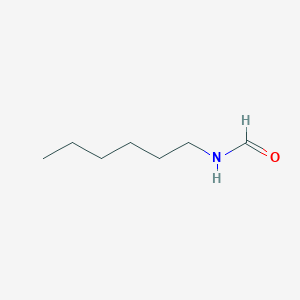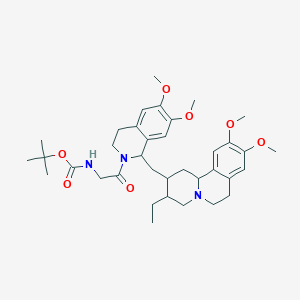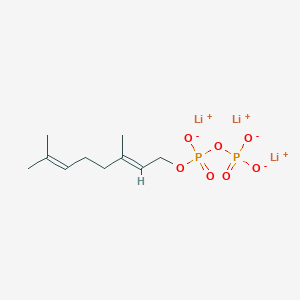
Furan, 2-(dibromomethyl)-5-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dibromomethyl)-5-(trifluoromethyl)furan is an organic compound that features both bromine and fluorine atoms attached to a furan ring. The presence of these halogen atoms imparts unique chemical properties to the compound, making it of interest in various fields of research and industry. The trifluoromethyl group, in particular, is known for its influence on the lipophilicity and metabolic stability of molecules, which can be advantageous in pharmaceutical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dibromomethyl)-5-(trifluoromethyl)furan typically involves the introduction of bromine and trifluoromethyl groups onto a furan ring. One common method is the radical trifluoromethylation of furan derivatives, followed by bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Dibromomethyl)-5-(trifluoromethyl)furan can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, leading to the formation of new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, forming more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include radical initiators, oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Wissenschaftliche Forschungsanwendungen
2-(Dibromomethyl)-5-(trifluoromethyl)furan has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.
Biology: The compound’s unique chemical properties make it useful in the study of biological systems and interactions.
Medicine: Its potential as a pharmaceutical intermediate is of interest due to the influence of the trifluoromethyl group on drug properties.
Industry: The compound is used in the development of new materials and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-(dibromomethyl)-5-(trifluoromethyl)furan involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing its biological activity. Additionally, the bromine atoms can participate in various chemical transformations, further modulating the compound’s effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Bromomethyl)-5-(trifluoromethyl)furan: Similar structure but with one less bromine atom.
2-(Dibromomethyl)-5-(fluoromethyl)furan: Similar structure but with a fluoromethyl group instead of a trifluoromethyl group.
2-(Dibromomethyl)-5-(chloromethyl)furan: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of both dibromomethyl and trifluoromethyl groups in 2-(dibromomethyl)-5-(trifluoromethyl)furan imparts unique chemical properties that are not found in the similar compounds listed above. These properties include enhanced lipophilicity, metabolic stability, and potential for diverse chemical transformations .
Eigenschaften
CAS-Nummer |
17515-78-5 |
|---|---|
Molekularformel |
C6H3Br2F3O |
Molekulargewicht |
307.89 g/mol |
IUPAC-Name |
2-(dibromomethyl)-5-(trifluoromethyl)furan |
InChI |
InChI=1S/C6H3Br2F3O/c7-5(8)3-1-2-4(12-3)6(9,10)11/h1-2,5H |
InChI-Schlüssel |
NLQCGYDJWDYSSV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC(=C1)C(F)(F)F)C(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Indolizino[6,5,4,3-ija]quinoline](/img/structure/B12813254.png)



![4-Methoxypyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B12813278.png)





![2,4-Dioxo-8-(trifluoromethyl)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B12813306.png)
